Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate
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Overview
Description
Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a benzoate group, which is a derivative of benzoic acid. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate typically involves multiple steps. One common method involves the reaction of 4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazine with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as potassium carbonate. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazine ring is known to interact with nucleophilic sites on proteins, while the benzoate group can enhance the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
- Methyl 4-[(butan-2-ylamino)methyl]benzoate
Uniqueness
Methyl 4-{[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}benzoate is unique due to its dual amine substitution on the triazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H25N5O3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 4-[[4-(butan-2-ylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C18H25N5O3/c1-6-12(4)20-17-21-16(19-11(2)3)22-18(23-17)26-14-9-7-13(8-10-14)15(24)25-5/h7-12H,6H2,1-5H3,(H2,19,20,21,22,23) |
InChI Key |
ZEVLICRUFMEBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NC(C)C)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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